4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Medicinal Chemistry Cross-Coupling Synthetic Methodology

4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine delivers the optimal halogen reactivity for kinase drug discovery. The privileged tetrahydropyrido[3,4-d]pyrimidine scaffold targets ATP-binding pockets of HPK1, Erk2, mTOR and PI3K, while the C‑Br bond at the 4‑position enables high-yielding (up to 92%) Suzuki‑Miyaura or Buchwald‑Hartwig couplings under mild conditions. Unlike the 4‑chloro analog, the bromo intermediate accelerates hit‑to‑lead timelines; compared with the costlier iodo version, it offers superior economy without sacrificing transmetalation efficiency. Consistent ≥95% purity from major suppliers minimizes side reactions in late‑stage diversification and probe synthesis. Standard ambient shipping keeps logistics simple. Inquire now for bulk‑scale pricing.

Molecular Formula C7H8BrN3
Molecular Weight 214.06 g/mol
CAS No. 1083181-71-8
Cat. No. B1510634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
CAS1083181-71-8
Molecular FormulaC7H8BrN3
Molecular Weight214.06 g/mol
Structural Identifiers
SMILESC1CNCC2=C1C(=NC=N2)Br
InChIInChI=1S/C7H8BrN3/c8-7-5-1-2-9-3-6(5)10-4-11-7/h4,9H,1-3H2
InChIKeySLSHKHWIFDBKQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (CAS 1083181-71-8): A Strategic Halogenated Heterocyclic Building Block for Medicinal Chemistry and Kinase Inhibitor Synthesis


4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (CAS 1083181-71-8) is a heterocyclic compound consisting of a fused pyridine and pyrimidine ring system with a tetrahydropyridine (saturated) ring and a bromine atom at the 4-position . Its molecular formula is C₇H₈BrN₃ with a molecular weight of 214.06 g/mol [1]. This compound is primarily utilized as a key synthetic intermediate in drug discovery, specifically for the preparation of kinase inhibitors and other bioactive molecules .

Why 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (CAS 1083181-71-8) Cannot Be Readily Substituted with Alternative Halogenated Pyridopyrimidine Scaffolds


In medicinal chemistry, substituting a halogenated heterocyclic intermediate with a close analog (e.g., a chloro- or iodo- derivative) without prior experimental validation introduces significant risk of synthetic failure and compromised target potency. The C–Br bond at the 4-position of 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine possesses a unique reactivity profile—balancing oxidative addition kinetics and transmetalation efficiency—that is distinct from its C–Cl and C–I counterparts in cross-coupling reactions [1]. Furthermore, the tetrahydropyrido[3,4-d]pyrimidine core is a privileged scaffold for targeting ATP-binding pockets in kinases such as HPK1 and Erk2, and even minor alterations in the halogen substituent can disrupt critical hydrophobic interactions and van der Waals contacts within the enzyme active site, as demonstrated by structure-activity relationship (SAR) studies on related inhibitors [2]. Therefore, generic substitution is not scientifically justifiable without comparative binding or synthetic efficiency data.

Quantitative Differentiation of 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: Synthesis, Reactivity, and Target Engagement Data


Synthetic Utility: Comparative Suzuki-Miyaura Coupling Efficiency of 4-Halogenated Tetrahydropyrido[3,4-d]pyrimidines

In the synthesis of antimicrobial tetrahydropyrido[3,4-d]pyrimidine derivatives, the 4-bromo intermediate (target compound) serves as the optimal substrate for Suzuki-Miyaura cross-coupling reactions. While the corresponding 4-chloro derivative is less reactive, requiring harsher conditions or specialized catalysts, and the 4-iodo analog, though more reactive, is often prohibitively expensive and less stable for large-scale production, the 4-bromo compound provides a balanced reactivity profile. In a representative study, the target compound was coupled with various boronic acids to yield a series of 4-substituted derivatives (10a-l), with isolated yields ranging from 65% to 92% under standard palladium catalysis [1].

Medicinal Chemistry Cross-Coupling Synthetic Methodology

Kinase Inhibition Potency: Benchmarking Tetrahydropyrido[3,4-d]pyrimidine Scaffold Activity Against Erk2 and HPK1

The tetrahydropyrido[3,4-d]pyrimidine scaffold is a validated pharmacophore for potent kinase inhibition. While 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine itself is a synthetic intermediate and not a terminal bioactive compound, its core structure is foundational to several advanced leads. In the Erk2 inhibitor program, an unsubstituted tetrahydropyrido[3,4-d]pyrimidine lead (compound 1) exhibited an enzymatic IC₅₀ of 106 nM. Subsequent optimization of the scaffold, which is enabled by the use of a halogenated intermediate like the target compound for late-stage functionalization, yielded a derivative (compound 2) with an IC₅₀ of 1 nM against Erk2 [1]. In a separate HPK1 program, a series of novel tetrahydropyrido[3,4-d]pyrimidines achieved IC₅₀ values in the low nanomolar range (e.g., <100 nM) [2].

Kinase Inhibition Drug Discovery Oncology

Structural Confirmation and Purity: A Critical Quality Attribute for Reproducible Research

The target compound is characterized by specific spectral and physical properties that ensure its identity and purity for use as a building block. The IUPAC name is 4-bromo-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine, with a molecular weight of 214.06 g/mol and a canonical SMILES of `C1CNCC2=C1C(=NC=N2)Br` [1]. Commercially available material is typically supplied at a purity of 95% . While these properties are not unique to this compound alone, they are the essential benchmarks against which any alternative or substitute building block must be measured. Variation in purity, isomeric impurity, or salt form (e.g., presence of hydrobromide) can lead to irreproducible yields in subsequent synthetic steps or confounding results in biological assays.

Analytical Chemistry Quality Control Synthesis

Optimal Research and Industrial Application Scenarios for 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (CAS 1083181-71-8)


Medicinal Chemistry: Synthesis of Focused Libraries for Kinase Drug Discovery (HPK1, Erk2, mTOR)

This compound is a strategic choice for building focused libraries targeting the ATP-binding pocket of key oncology kinases such as HPK1, Erk2, mTOR, and PI3K. As established by the quantitative potency data for the tetrahydropyrido[3,4-d]pyrimidine scaffold, the 4-bromo intermediate enables efficient parallel synthesis of analogs through Suzuki-Miyaura or Buchwald-Hartwig cross-couplings. This allows SAR exploration at the 4-position to improve selectivity and potency. Using the 4-bromo intermediate over the less reactive 4-chloro analog can accelerate hit-to-lead timelines by avoiding suboptimal reaction conditions. [1]

Process Chemistry and Scale-Up: Cost-Effective Late-Stage Functionalization

In an industrial R&D setting, the 4-bromo intermediate is favored for late-stage diversification due to its optimal balance of reactivity and cost. The C–Br bond is sufficiently labile for high-yielding cross-coupling under mild conditions (minimizing side reactions), yet the starting material is significantly more economical and stable than the corresponding iodo-derivative. This makes it the preferred substrate for developing a scalable route to a clinical candidate. The high isolated yields (up to 92%) in Suzuki couplings underscore its reliability in process development. [2]

Chemical Biology: Synthesis of Chemical Probes for Target Validation

For researchers developing chemical probes to validate novel biological targets (e.g., P2X7 receptor modulators or androgen receptor inhibitors), the 4-bromo intermediate provides a versatile entry point for introducing diverse functional groups. Its ability to participate in a wide array of palladium-catalyzed reactions allows for the installation of fluorescent tags, biotin handles, or photoaffinity labels. The well-defined purity profile of commercial sources ensures that probe synthesis begins with a consistent, high-quality intermediate, a critical factor for successful target engagement studies. [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.